2-Amino-4-hydroxypyridine
CAS No.: 33631-05-9
Cat. No.: VC21301507
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33631-05-9 |
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Molecular Formula | C5H6N2O |
Molecular Weight | 110.11 g/mol |
IUPAC Name | 2-amino-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) |
Standard InChI Key | HQNIMNQVKVPZES-UHFFFAOYSA-N |
SMILES | C1=CNC(=CC1=O)N |
Canonical SMILES | C1=CNC(=CC1=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
Table 1: Molecular Composition of 2-Amino-4-hydroxypyridine
Element | Number of Atoms | Position |
---|---|---|
Carbon (C) | 5 | Pyridine ring |
Hydrogen (H) | 6 | Various positions |
Nitrogen (N) | 2 | Ring nitrogen and amino group |
Oxygen (O) | 1 | Hydroxyl group |
Chemical Reactivity
The chemical reactivity of 2-Amino-4-hydroxypyridine is characterized by its ability to act as a chelating agent, forming stable complexes with metal ions . This property makes it particularly useful in catalysis and environmental remediation applications. The amino and hydroxyl functional groups serve as key reaction sites, allowing the compound to participate in various chemical transformations. These functional groups can undergo typical reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coordination chemistry with metals.
Synthesis Methods
Laboratory Synthesis
Laboratory synthesis of compounds analogous to 2-Amino-4-hydroxypyridine typically involves multiple steps with carefully controlled conditions. For example, the synthesis of the related compound 2-amino-4-fluoropyridine, as described in patent CN112552233A, involves three primary steps :
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Reaction of 2-pyridine carboxylic acid with a catalyst, fluoride, and oxidant to obtain 4-fluoropyridine-2-formic acid
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Reaction of this intermediate with chloroformate, organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide
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Hofmann amide degradation reaction on the formamide to obtain the final product
A similar approach might be adapted for synthesizing 2-Amino-4-hydroxypyridine, with appropriate modifications to introduce the hydroxyl group at the 4-position instead of fluorine.
Table 3: Comparison of Synthesis Approaches for Pyridine Derivatives
Synthesis Approach | Key Reagents | Advantages | Challenges |
---|---|---|---|
Substitution of pre-functionalized pyridines | Catalysts, oxidizing agents, nucleophiles | Direct approach for specific substitution patterns | Selectivity can be challenging |
Multi-step synthesis from carboxylic acid derivatives | Chloroformates, ammonia sources, degradation reagents | Well-established methodology with predictable outcomes | Requires multiple steps and purifications |
Modern catalytic methods | Transition metal catalysts, directing groups | Higher yields, fewer side reactions | May require specialized equipment and expertise |
Recent Advancements in Synthesis
Recent advancements in the synthesis of pyridine derivatives have focused on developing more efficient, environmentally friendly, and cost-effective methods. The patent information for 2-amino-4-fluoropyridine synthesis mentions advantages including "short steps, simple and convenient operation, high yield, safe operation and no pollution," making it "suitable for industrial production" . These principles likely apply to modern synthetic approaches for 2-Amino-4-hydroxypyridine as well, reflecting current priorities in synthesis development.
Applications and Research Use
Agrochemical Formulations
In agrochemical applications, 2-Amino-4-hydroxypyridine is used in the formulation of pesticides and herbicides, enhancing their efficacy and thereby helping to improve crop yields . Its specific role might involve stabilizing active ingredients, improving their delivery to target sites, or enhancing their binding to targets. The incorporation of this compound in agrochemical formulations demonstrates its importance in addressing agricultural challenges and contributing to food security.
Analytical Chemistry
The compound acts as a reagent in analytical methods, aiding in the detection and quantification of metal ions in environmental samples . Its chelating ability makes it particularly useful for this purpose, likely participating in colorimetric or spectrophotometric assays where its interaction with metal ions produces detectable signals. This application demonstrates the compound's utility in environmental monitoring and quality control processes.
Material Science
In material science, 2-Amino-4-hydroxypyridine is incorporated into polymer matrices to improve thermal stability and mechanical properties, making it valuable in the production of advanced materials . The compound's ability to form hydrogen bonds and interact with other molecules contributes to these enhancements in material properties. These applications highlight the compound's versatility beyond chemical and biological uses.
Biochemical Research
Researchers utilize 2-Amino-4-hydroxypyridine in studies related to enzyme inhibition and metabolic pathways, contributing to a better understanding of biological processes . Its structural features allow it to interact with biological targets, potentially mimicking natural substrates or cofactors. The compound's use in biochemical research underscores its importance in advancing our understanding of fundamental biological mechanisms.
Table 4: Applications of 2-Amino-4-hydroxypyridine Across Different Fields
Biological Activity
Research Findings
Research on compounds similar to 2-Amino-4-hydroxypyridine has yielded promising findings in oncology. For example, a study of 2-amino-4-(1-piperidine) pyridine demonstrated significant effects on colon cancer cells, including :
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Reduced cell viability in a concentration-dependent manner
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Suppressed migration potential in HCT116 and HT29 cell lines
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Increased proportion of apoptotic cells
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Reduced expression of EMT and Vimentin
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Increased expression of E-cadherin
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Reduced expression of FOXA2
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Reduced tumor growth in vivo in a mouse model
Table 5: Key Research Findings on Biological Activities of Related Pyridine Derivatives
While these findings specifically relate to 2-amino-4-(1-piperidine) pyridine rather than 2-Amino-4-hydroxypyridine, they indicate that compounds with similar structural features may exhibit significant biological activities worthy of further investigation.
Comparison with Similar Compounds
2-Amino-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties compared to related compounds. Similar compounds include 2-Amino-3-hydroxypyridine, 2-Amino-4-methylpyridine, and 2-Amino-6-hydroxypyridine, each with different properties due to variations in substitution patterns.
Compared to 2-Amino-3-hydroxypyridine, 2-Amino-4-hydroxypyridine has different reactivity and binding characteristics due to the position of the hydroxyl group. The position of functional groups on the pyridine ring significantly affects electronic distribution, which in turn influences how the compound interacts with biological targets and its effectiveness in various applications.
Table 6: Comparative Analysis of 2-Amino-4-hydroxypyridine and Similar Compounds
Compound | Structure Difference | Effect on Properties | Potential Unique Applications |
---|---|---|---|
2-Amino-4-hydroxypyridine | Hydroxyl at 4-position | Specific chelating properties with metal ions | Catalysis, pharmaceutical intermediate |
2-Amino-3-hydroxypyridine | Hydroxyl at 3-position | Different electronic distribution and hydrogen bonding pattern | Alternative binding profiles in biological systems |
2-Amino-4-methylpyridine | Methyl instead of hydroxyl at 4-position | Increased lipophilicity, reduced hydrogen bonding | Different pharmacokinetic properties |
2-Amino-6-hydroxypyridine | Hydroxyl at 6-position | Altered electronic effects and chelating geometry | Alternative metal-binding applications |
Safety Aspect | Recommended Practices | Implementation |
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Personal Protection | Use of appropriate PPE | Gloves, safety glasses, lab coat |
Workplace Controls | Engineering controls | Fume hoods, ventilation systems |
Storage | Proper containment and segregation | Compatible storage conditions |
Disposal | Environmentally responsible methods | Compliance with local regulations |
Emergency Response | Established protocols | Spill kits, eyewash stations, safety showers |
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